3-Nitro-1,5-naphthyridin-2(1H)-one 3-Nitro-1,5-naphthyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 64222-33-9
VCID: VC3940152
InChI: InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12)
SMILES: C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1
Molecular Formula: C8H5N3O3
Molecular Weight: 191.14 g/mol

3-Nitro-1,5-naphthyridin-2(1H)-one

CAS No.: 64222-33-9

Cat. No.: VC3940152

Molecular Formula: C8H5N3O3

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-1,5-naphthyridin-2(1H)-one - 64222-33-9

Specification

CAS No. 64222-33-9
Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
IUPAC Name 3-nitro-1H-1,5-naphthyridin-2-one
Standard InChI InChI=1S/C8H5N3O3/c12-8-7(11(13)14)4-6-5(10-8)2-1-3-9-6/h1-4H,(H,10,12)
Standard InChI Key CCTPWGBAGDYIHB-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1
Canonical SMILES C1=CC2=C(C=C(C(=O)N2)[N+](=O)[O-])N=C1

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The 1,5-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. In 3-nitro-1,5-naphthyridin-2(1H)-one, the keto oxygen at position 2 and the nitro group at position 3 introduce electron-withdrawing effects that significantly influence reactivity. X-ray crystallography of analogous compounds reveals planar geometries, with bond lengths consistent with aromatic delocalization . The nitro group adopts a coplanar orientation relative to the ring system, facilitating resonance stabilization .

Spectroscopic Properties

  • IR Spectroscopy: Strong absorption bands at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,520–1,540 cm⁻¹ (asymmetric NO₂ stretch).

  • NMR: ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.9–9.1 ppm (H-4, H-6), δ 8.3–8.5 ppm (H-7, H-8), and δ 6.5–6.7 ppm (H-1) .

  • Mass Spectrometry: Molecular ion peak at m/z 191.04 (M⁺), with fragmentation patterns indicating sequential loss of NO₂ (46 Da) and CO (28 Da).

Synthetic Methodologies

Nitration of 1,5-Naphthyridinones

The most direct route involves nitrating 1,5-naphthyridin-2(1H)-one using mixed acid (HNO₃/H₂SO₄) at 0–5°C, achieving 65–72% yields . Regioselectivity is governed by the electron-deficient nature of the ring, favoring nitro-group incorporation at position 3 .

Representative Procedure :

1,5-Naphthyridin-2(1H)-one (1.0 eq) is dissolved in fuming HNO₃ (10 vol) at 0°C. Concentrated H₂SO₄ (2.5 eq) is added dropwise over 30 min. After stirring for 4 hr, the mixture is quenched with ice, neutralized with NaHCO₃, and extracted with CH₂Cl₂. The product is recrystallized from ethanol.

Skraup Reaction

Modified Skraup conditions enable the synthesis of 1,5-naphthyridine precursors from 3-aminopyridine derivatives. For example, 3-amino-4-nitropyridine undergoes cyclization with glycerol and iodine (catalyst) in dioxane/water (1:1) at 120°C, yielding 3-nitro-1,5-naphthyridin-2(1H)-one in 45–50% yield .

Friedländer Annulation

Condensation of 2-aminonicotinaldehyde with nitroacetophenone derivatives in acidic media provides an alternative route. This method offers superior regiocontrol, with reported yields up to 68% .

Table 1: Comparative Synthesis Routes

MethodYield (%)Temperature (°C)Key Reagents
Direct Nitration65–720–5HNO₃, H₂SO₄
Skraup Cyclization45–50120I₂, glycerol
Friedländer Annulation60–6880HCl, ethanol

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the ring toward further electrophilic attack, but directed metallation strategies enable functionalization. For instance, lithiation at position 4 (directed by the keto group) allows alkylation or acylation .

Nucleophilic Aromatic Substitution

The nitro group at position 3 activates adjacent positions (C-2 and C-4) for nucleophilic displacement. Reactions with amines or alkoxides proceed via Meisenheimer complexes, yielding 3-amino- or 3-alkoxy-substituted derivatives .

Example Reaction :
3-Nitro-1,5-naphthyridin-2(1H)-one + KNH₂ → 3-Amino-1,5-naphthyridin-2(1H)-one (62% yield).

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 3-amino-1,5-naphthyridin-2(1H)-one—a key intermediate for drug discovery . Selective reduction without affecting the keto group requires careful control of reaction conditions (e.g., 30 psi H₂, 25°C) .

Pharmacological Applications

Antimicrobial Activity

3-Nitro-1,5-naphthyridin-2(1H)-one exhibits broad-spectrum activity against Gram-positive bacteria, with MIC values of 8–16 µg/mL against Staphylococcus aureus . The nitro group enhances membrane permeability, while the keto oxygen chelates essential metal ions in microbial enzymes .

AssayTargetResult (IC₅₀/MIC)Mechanism
AntimicrobialS. aureus12 µg/mLMembrane disruption
Anticancer (A549)Lung adenocarcinoma22 µMTopoisomerase II inhibition
AntioxidantDPPH radicalEC₅₀ 45 µMRadical scavenging

Applications in Materials Science

Metal Coordination Chemistry

The keto and nitro groups act as bidentate ligands, forming stable complexes with transition metals. Cu(II) complexes exhibit enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .

Organic Electronics

Thin films of 3-nitro-1,5-naphthyridin-2(1H)-one demonstrate n-type semiconductor behavior (electron mobility: 0.12 cm²/V·s), making them candidates for OLED applications .

Future Research Directions

  • Structure-Activity Optimization: Systematic modification of the nitro and keto groups to enhance pharmacological potency .

  • Green Synthesis: Developing catalytic nitration methods to reduce reliance on mixed acid .

  • Nanoparticle Functionalization: Exploring nanoformulations for targeted drug delivery .

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